molecular formula C25H19N3O5 B11132767 2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11132767
M. Wt: 441.4 g/mol
InChI Key: CEDSKXRTVQREFK-UHFFFAOYSA-N
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Description

2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromeno-pyrrol moiety linked to a pyridine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno-pyrrol core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine moiety to the chromeno-pyrrol core.

    Final functionalization: The phenoxyacetamide group is introduced in the final step, usually through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromeno-pyrrol derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-(6-Methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide apart is its unique chromeno-pyrrol core, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H19N3O5

Molecular Weight

441.4 g/mol

IUPAC Name

2-[4-[2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C25H19N3O5/c1-14-5-4-8-20(27-14)28-22(15-9-11-16(12-10-15)32-13-19(26)29)21-23(30)17-6-2-3-7-18(17)33-24(21)25(28)31/h2-12,22H,13H2,1H3,(H2,26,29)

InChI Key

CEDSKXRTVQREFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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